Dkfvglx

Tachykinin Pharmacology GPCR Selectivity Smooth Muscle Physiology

Using native NKA or NKA(4-10) introduces NK1 cross-reactivity that confounds experimental interpretation. LMN-NKA (CAS 137565-28-7, MW 803.99) solves this with a 674-fold NK2-over-NK1 selectivity window-the gold standard for establishing NK2-specific baseline responses in mixed-receptor systems. • Full NK2 agonist with EC50 = 10 nM (rat bladder) and 117 nM (rat fundus), enabling accurate antagonist pA2 calculations. • Validated in conscious animal models for NK2-mediated micturition and defecation studies. • Supplied as lyophilized powder, ≥98% purity by HPLC; desiccate at -20°C for 3-year shelf stability. Ships with blue ice globally.

Molecular Formula C39H65N9O9
Molecular Weight 804.0 g/mol
Cat. No. B13389692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDkfvglx
Molecular FormulaC39H65N9O9
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)
InChIKeyFIBMQAYBIOYAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dkfvglx ([Lys5,MeLeu9,Nle10]-NKA(4-10)): A Selective NK2 Receptor Agonist Peptide for Tachykinin Pharmacology


Dkfvglx, formally known as [Lys5,MeLeu9,Nle10]-Neurokinin A(4-10) (LMN-NKA), is a synthetically modified heptapeptide fragment derived from the endogenous tachykinin Neurokinin A [1]. It acts as a potent and selective agonist for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor primarily involved in mediating smooth muscle contraction in gastrointestinal, urinary, and respiratory tissues [2]. Characterized by three specific residue substitutions (Lys5, MeLeu9, Nle10) and a C-terminal amidation, this peptide (CAS 137565-28-7, molecular weight 803.99 g/mol) is a specialized research tool for dissecting NK2 receptor-specific signaling pathways distinct from those mediated by NK1 or NK3 receptors .

Why Generic Substitution Fails for Dkfvglx ([Lys5,MeLeu9,Nle10]-NKA(4-10)): Selectivity Defines Experimental Outcomes


Substituting Dkfvglx (LMN-NKA) with a generic NK2 agonist such as native Neurokinin A (NKA) or its truncated analog NKA(4-10) will compromise experimental specificity and lead to ambiguous physiological interpretations. Unlike NKA and NKA(4-10), which possess significant cross-reactivity with NK1 receptors, Dkfvglx is structurally optimized to minimize NK1 receptor activation while retaining high potency at NK2 receptors [1]. In functional assays using human recombinant receptors, this structural refinement translates into a substantial selectivity window that is absent in the endogenous peptide [2]. This differential selectivity is critical for pharmacological studies; using a less selective agonist can inadvertently trigger confounding NK1-mediated pathways, such as hypotension or emesis, thereby masking the true NK2-specific response being investigated [3].

Quantitative Evidence Guide for Dkfvglx ([Lys5,MeLeu9,Nle10]-NKA(4-10)): Direct Comparisons with Closest Analogs


Enhanced NK2 Receptor Selectivity Over NK1 Receptors Compared to Native Neurokinin A

Dkfvglx (LMN-NKA) demonstrates a 674-fold selectivity for the NK2 receptor over the NK1 receptor in radioligand binding assays [1]. This represents a significant improvement over the endogenous agonist Neurokinin A (NKA), which exhibits only 38-fold selectivity under identical assay conditions [1].

Tachykinin Pharmacology GPCR Selectivity Smooth Muscle Physiology

Potency Comparison of Dkfvglx vs. [β-Ala8]-NKA(4-10) in Functional Smooth Muscle Assays

Dkfvglx (LMN-NKA) and [β-Ala8]-NKA(4-10) exhibit distinct potency profiles in functional tissue assays. In the rat fundus, a tissue rich in NK2 receptors, Dkfvglx induces contraction with an EC50 of 117 nM . In contrast, [β-Ala8]-NKA(4-10) is 24-fold more potent in the rat urinary bladder, achieving an EC50 of 4.83 nM in intracellular calcium mobilization assays [1].

Smooth Muscle Contractility Urological Pharmacology Tachykinin Receptors

Functional Selectivity Advantage of Dkfvglx Over GR64349 in Native Tissue Bioassays

In native tissue bioassays, the NK2 agonist GR64349 exhibits >1,000-fold selectivity for NK2 over NK1 receptors [1]. However, Dkfvglx (LMN-NKA) demonstrates a distinct advantage in functional potency against a broader panel of NK2 receptor subtypes. For instance, Dkfvglx is fully efficacious in contracting rat urinary bladder (EC50 = 10 nM) , whereas GR64349 acts as a partial agonist in this specific tissue [2].

GPCR Functional Selectivity Ex Vivo Pharmacology Tachykinin Antagonism

Dkfvglx Potency Relative to Next-Generation NK2 Agonist [Lys5,Tyr6,mLeu9,Nle10]-NKA(4-10)

A more recently developed analog, [Lys5,Tyr6,mLeu9,Nle10]-NKA(4-10), exhibits an EC50 of 3.7 nM at human NK2 receptors . This represents a 1.65-fold increase in potency compared to Dkfvglx (LMN-NKA), which has an IC50 of 6.1 nM .

Metabolic Disease Research Obesity Pharmacology Urological Dysfunction

Optimal Research and Industrial Application Scenarios for Dkfvglx ([Lys5,MeLeu9,Nle10]-NKA(4-10))


NK2 Receptor Selectivity Profiling in GPCR Screening Panels

Dkfvglx is the gold standard for establishing a selective NK2 receptor agonist baseline in tachykinin receptor screening panels. Its 674-fold selectivity for NK2 over NK1 receptors [1] allows for unambiguous identification of NK2-mediated responses in mixed-receptor systems such as the gastrointestinal tract or lower urinary tract. It serves as a critical reference compound when characterizing novel NK2 antagonists or allosteric modulators.

Investigating Smooth Muscle Physiology in Ex Vivo Tissue Bath Assays

For ex vivo studies of smooth muscle contraction in tissues like rat fundus (EC50 = 117 nM) and urinary bladder (EC50 = 10 nM), Dkfvglx provides a full agonist response . This contrasts with compounds like GR64349, which exhibit partial agonism in some tissues [2]. This full agonism is essential for studying maximal NK2 receptor-mediated contractile responses and for calculating accurate antagonist potency (pA2) values.

Mechanistic Studies of Visceral Organ Function (Urology and Gastroenterology)

Dkfvglx is the established tool for eliciting NK2 receptor-mediated voiding of urine and feces in conscious animal models [3]. Its validated in vivo activity profile makes it the preferred compound for preclinical research into bladder and bowel dysfunction, including overactive bladder, detrusor underactivity, and slow-transit constipation. Studies using Dkfvglx have defined the role of NK2 receptors in initiating on-demand micturition and defecation [3].

Technical Documentation Hub

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